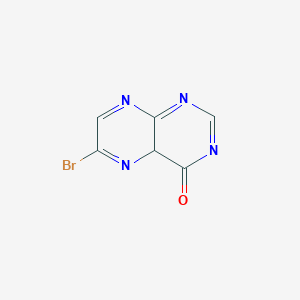
2(1H)-Quinolinone, 3-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 3-fluoro- is a fluorinated derivative of quinolinone, a heterocyclic compound that contains a nitrogen atom in its ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-fluoro- typically involves the fluorination of quinolinone derivatives. One common method is the electrophilic fluorination of quinolinone using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding the desired fluorinated product with high selectivity .
Industrial Production Methods: Industrial production of 2(1H)-Quinolinone, 3-fluoro- may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 2(1H)-Quinolinone, 3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinolinone ring into a dihydroquinolinone structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Quinolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinolinone derivatives.
Substitution: Quinolinone derivatives with various substituents at the 3-position.
科学研究应用
2(1H)-Quinolinone, 3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles and pharmaceuticals.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
作用机制
The mechanism of action of 2(1H)-Quinolinone, 3-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 3-position enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
相似化合物的比较
2(1H)-Quinolinone: The non-fluorinated parent compound.
3-Chloro-2(1H)-Quinolinone: A chlorinated derivative with similar properties but different reactivity.
3-Bromo-2(1H)-Quinolinone: A brominated derivative with distinct chemical behavior.
Uniqueness: 2(1H)-Quinolinone, 3-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This enhances its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated and halogenated counterparts .
属性
分子式 |
C9H6FNO |
|---|---|
分子量 |
163.15 g/mol |
IUPAC 名称 |
3-fluoro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-6H |
InChI 键 |
WDMXZKSZVBLDQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C=C(C(=O)N=C2C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344632.png)
![3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12344639.png)


![Pyrido[2,3-d]pyrimidine-6-carboxylic acid,1,5-dihydro-2-(methylthio)-5-oxo-, ethyl ester](/img/structure/B12344661.png)
![5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12344670.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B12344680.png)
![5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione](/img/structure/B12344694.png)
![5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344698.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12344708.png)

![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12344716.png)

